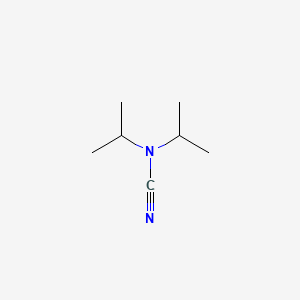

Diisopropylcyanamide

Description

Historical Context and Evolution of its Role

While the parent compound, cyanamide (B42294) (CH₂N₂), has been a subject of study for over a century, the focus on its substituted derivatives like diisopropylcyanamide is a more recent development in synthetic chemistry. patsnap.comsioc-journal.cn Initially, its applications were explored in the preparation of various organic compounds, including dyes and pesticides. ontosight.ai

The evolution of its role is closely tied to the advancement of synthetic methodologies. The bulky diisopropyl groups offer steric hindrance that can influence the regioselectivity and stereoselectivity of reactions, a feature that has become increasingly important in the design of complex molecules. cjpas.net This has allowed for its use in more sophisticated applications beyond its initial scope.

Strategic Importance as a Synthetic Building Block and Reagent

The strategic importance of this compound lies in its dual functionality as both a foundational building block and a reactive agent. cymitquimica.comcymitquimica.comdakenchem.comitwreagents.com As a building block, it provides a pre-functionalized core that can be incorporated into larger molecular frameworks. cymitquimica.comcymitquimica.comemolecules.com Its utility as a reagent stems from the reactivity of the cyano group, which can participate in a wide array of chemical transformations. researchgate.netsolubilityofthings.compressbooks.pub

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄N₂ |

| Molecular Weight | 126.20 g/mol |

| Boiling Point | 94 °C at 25 mmHg |

| Melting Point | -27 °C |

| Density | 0.86 g/cm³ |

| Refractive Index | 1.43 |

Data sourced from various chemical suppliers and handbooks. tcichemicals.comchemistrydocs.com

Detailed Research Findings

Recent research has further highlighted the synthetic utility of this compound in various reaction types.

Synthesis of Heterocyclic Compounds: this compound serves as a precursor for the synthesis of nitrogen-containing heterocycles. For instance, it is used to create 5-diisopropylamino-1H-1,2,3,4-tetrazole, a key component in the synthesis of novel gallium-tetrazolate complexes which are potential precursors for Gallium Nitride (GaN) thin films. cjpas.net It also reacts with anhydrides like trifluoroacetic anhydride (B1165640) to form urea (B33335) and isourea derivatives, which can further cyclize into triazine structures. acs.orgthieme-connect.de

Palladium-Catalyzed Reactions: In the realm of metal-catalyzed cross-coupling reactions, this compound has been employed in the palladium(II)-catalyzed synthesis of arylamidines from aryltrifluoroborates. acs.org However, the steric bulk of the diisopropyl groups can sometimes lead to moderate yields, demonstrating the influence of sterics on reaction outcomes. acs.org

Carbene Chemistry: this compound has been shown to react with transient gold(III) carbene complexes. researchgate.netresearcher.life This reactivity opens up pathways to novel imino-substituted carbene complexes, which are valuable intermediates in organic synthesis. researchgate.netresearchgate.netresearcher.life

Table 2: Examples of Reactions Involving this compound

| Reactant(s) | Catalyst/Reagent | Product Type |

|---|---|---|

| This compound, Aryltrifluoroborate | Palladium(II) catalyst | Arylamidine |

| This compound, Trifluoroacetic anhydride | None (exothermic reaction) | Urea and Isourea derivatives |

| This compound, (N^C^C)Au(III)←:CH(dmp)⁺ | Gold(III) carbene complex | Imino-substituted carbene complex |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

di(propan-2-yl)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-6(2)9(5-8)7(3)4/h6-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCUISYKMONQDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C#N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184866 | |

| Record name | Diisopropylcyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3085-76-5 | |

| Record name | N,N-Bis(1-methylethyl)cyanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3085-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropylcyanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003085765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopropylcyanamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diisopropylcyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropylcyanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diisopropylcyanamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TW5D978CY5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Diisopropylcyanamide

Conventional Synthetic Routes to the Cyanamide (B42294) Moiety

The most common approach to synthesizing N,N-disubstituted cyanamides involves the introduction of a cyano group onto a secondary amine.

The direct cyanation of diisopropylamine (B44863) is a primary method for the synthesis of diisopropylcyanamide. This transformation relies on electrophilic cyanating agents that react with the nucleophilic secondary amine. organic-chemistry.org A variety of reagents and conditions have been developed for this purpose, ranging from classical methods to more recent, safer alternatives.

Historically, the von Braun reaction , which utilizes the highly toxic cyanogen (B1215507) bromide (BrCN), has been a principal method for the N-cyanation of amines. organicreactions.orgresearchgate.net The reaction between a secondary amine and cyanogen bromide typically results in the formation of the corresponding disubstituted cyanamide. organicreactions.org However, the high toxicity of cyanogen halides has prompted the development of alternative procedures. organic-chemistry.orgacs.org

Modern methods aim to avoid the direct handling of hazardous reagents. One such approach involves the use of trichloroacetonitrile (B146778) as an inexpensive and less toxic cyano source for the one-pot N-cyanation of a diverse range of secondary amines. acs.orgacs.orgcardiff.ac.uk Another innovative and operationally simple method employs a combination of N-chlorosuccinimide (NCS) and zinc(II) cyanide (Zn(CN)₂) for the oxidative N-cyanation of amines. organic-chemistry.org This method is notable for its use of commercially available and less hazardous reagents. organic-chemistry.org A similar strategy generates the electrophilic cyanating agent in situ through the oxidation of trimethylsilyl (B98337) cyanide (TMSCN) with bleach (NaClO). organic-chemistry.org These contemporary methods offer broader applicability and improved safety profiles for the synthesis of dialkylcyanamides like this compound. organic-chemistry.orgacs.org

Table 1: Comparison of Selected Cyanation Reagents for Secondary Amines

| Cyanating Agent(s) | Method | Key Characteristics | Reference |

|---|---|---|---|

| Cyanogen Bromide (BrCN) | von Braun Reaction | Classical, effective method but involves a highly toxic reagent. | organicreactions.orgresearchgate.net |

| Trichloroacetonitrile | One-pot N-cyanation | Inexpensive and less hazardous alternative to cyanogen halides. | acs.orgacs.org |

| N-Chlorosuccinimide (NCS) / Zinc(II) Cyanide (Zn(CN)₂) | Oxidative N-cyanation | Avoids direct use of toxic cyanogen halides; uses readily available reagents. | organic-chemistry.org |

| Trimethylsilyl Cyanide (TMSCN) / Bleach (NaClO) | Oxidative N-cyanation | In situ generation of the electrophilic cyanating species; avoids toxic reagents. | organic-chemistry.org |

Generation and Isolation from Complex Molecular Rearrangements

Beyond direct cyanation, this compound can be formed as a product of specific molecular rearrangements, offering alternative synthetic pathways from more complex starting materials.

A notable pathway for the generation of this compound involves the intramolecular rearrangement of specific N-phosphonio formamidine (B1211174) derivatives. academie-sciences.fracademie-sciences.fr Research has shown that N-phosphonio formamidines, such as [iPr₂NC(H)=NPPh₃]⁺X⁻, undergo rearrangement upon deprotonation to yield this compound (iPr₂N-C≡N) and triphenylphosphine (B44618) (PPh₃). academie-sciences.fracademie-sciences.fr

This reaction is initiated by treating the N-phosphonio formamidine salt with a strong base, such as lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) or potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂), at low temperatures. academie-sciences.fr The process is believed to occur via a concerted mechanism, which involves the abstraction of the formamidine proton concurrently with the cleavage of the phosphorus-nitrogen bond, leading to the formation of the stable this compound and triphenylphosphine products. academie-sciences.fr This rearrangement provides a unique, cyanide-free route to this compound from a custom-synthesized precursor. academie-sciences.fr

Table 2: Rearrangement of N-Phosphonio Formamidine to this compound

| Precursor | Reagents | Products | Reference |

|---|---|---|---|

| [iPr₂NC(H)=NPPh₃]⁺X⁻ (An N-phosphonio formamidine salt) | Strong base (e.g., LiN(SiMe₃)₂, KN(SiMe₃)₂) | This compound (iPr₂N-C≡N) and Triphenylphosphine (PPh₃) | academie-sciences.fracademie-sciences.fr |

Exploration of Diisopropylcyanamide Chemical Reactivity

Reactivity with Electrophilic Anhydrides

Diisopropylcyanamide exhibits notable reactivity towards electrophilic anhydrides, engaging in distinct pathways depending on the nature of the anhydride (B1165640). These reactions lead to a variety of complex molecular structures, including urea (B33335) and isourea adducts, as well as heterocyclic triazinium salts.

The interaction between this compound and carboxylic anhydrides, particularly trifluoroacetic anhydride, has been a subject of detailed mechanistic study. This reaction is characterized by its exothermic nature and the formation of a complex equilibrium of adducts, which undergo further transformations upon heating. acs.org

The reaction of this compound with trifluoroacetic anhydride proceeds exothermically to yield a 1:1 adduct. researchgate.net In a benzene-d6 (B120219) solution at 27°C, this adduct exists as an equilibrium mixture of two distinct isomers: N,N-diisopropyl-N',O-bis(trifluoroacetyl)isourea and N,N-diisopropyl-N',N'-bis(trifluoroacetyl)urea. acs.orgfigshare.com The urea derivative is the major component, constituting 90% of the mixture, while the isourea form accounts for the remaining 10%. acs.orgresearchgate.netfigshare.comacs.org The N,N-diisopropyl-N',N'-bis(trifluoroacetyl)urea can be isolated as a colorless solid. acs.org

Table 1: Equilibrium Composition of Adducts from this compound and Trifluoroacetic Anhydride at 27°C acs.orgresearchgate.netfigshare.com

| Adduct Type | Chemical Name | Percentage in Mixture |

| Isourea | N,N-diisopropyl-N',O-bis(trifluoroacetyl)isourea | 10% |

| Urea | N,N-diisopropyl-N',N'-bis(trifluoroacetyl)urea | 90% |

Thermolysis of the equilibrium mixture of urea and isourea adducts at 117°C demonstrates first-order kinetics. acs.orgfigshare.com The initial decomposition products are identified as trifluoroacetonitrile (B1584977) and diisopropylcarbamic trifluoroacetic mixed anhydride. acs.orgresearchgate.net

These primary products are themselves thermally labile. The diisopropylcarbamic trifluoroacetic mixed anhydride readily fragments to produce diisopropyltrifluoroacetamide and carbon dioxide. figshare.com Concurrently, the trifluoroacetonitrile can trimerize to form the stable 2,4,6-tris(trifluoromethyl)-1,3,5-triazine. figshare.com

Further complexity arises from secondary reactions within the thermolysis mixture. Trifluoroacetonitrile can react with the N,N-diisopropyl-N',O-bis(trifluoroacetyl)isourea adduct (2a) to form a transient intermediate, 4-(diisopropylamino)-4-(trifluoroacetoxy)-2,6-bis(trifluoromethyl)-4H-1,3,5-oxadiazine. acs.orgresearchgate.netfigshare.com This oxadiazine derivative subsequently reacts with the N,N-diisopropyl-N',N'-bis(trifluoroacetyl)urea adduct (2c) to yield another intermediate, 4,4-bis(diisopropylamino)-2,6-bis(trifluoromethyl)-4H-1,3,5-oxadiazine, which itself dissociates to generate trifluoroacetonitrile and tetraisopropylurea. acs.orgresearchgate.netfigshare.com

Table 2: Key Products in the Thermal Decomposition of this compound-Trifluoroacetic Anhydride Adducts acs.orgresearchgate.netfigshare.com

| Product Type | Chemical Name | Formation Pathway |

| Initial Products | Trifluoroacetonitrile | Primary decomposition of the initial 1:1 adduct mixture. |

| Diisopropylcarbamic trifluoroacetic mixed anhydride | Primary decomposition of the initial 1:1 adduct mixture. | |

| Secondary Products | Diisopropyltrifluoroacetamide | Fragmentation of diisopropylcarbamic trifluoroacetic mixed anhydride. |

| Carbon Dioxide | Fragmentation of diisopropylcarbamic trifluoroacetic mixed anhydride. | |

| 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine | Trimerization of trifluoroacetonitrile. | |

| Intermediates | 4-(Diisopropylamino)-4-(trifluoroacetoxy)-2,6-bis(trifluoromethyl)-4H-1,3,5-oxadiazine | Reaction between trifluoroacetonitrile and the isourea adduct. |

| 4,4-Bis(diisopropylamino)-2,6-bis(trifluoromethyl)-4H-1,3,5-oxadiazine | Reaction between the initial oxadiazine intermediate and the urea adduct. | |

| Tetraisopropylurea | Dissociation of 4,4-bis(diisopropylamino)-2,6-bis(trifluoromethyl)-4H-1,3,5-oxadiazine. |

The adduct mixture formed from this compound and trifluoroacetic anhydride serves as an effective trifluoroacetylating agent. acs.orgresearchgate.net When treated with methanol (B129727), it facilitates the transfer of a trifluoroacetyl group, yielding methyl trifluoroacetate (B77799) with a high yield of 97%. acs.orgresearchgate.netfigshare.comacs.org A minor side reaction involving the displacement of diisopropylamine (B44863) by methanol also occurs, producing a small amount of methyl-N-(trifluoroacetyl)urethane. acs.orgresearchgate.netfigshare.com

In contrast to its reaction with carboxylic anhydrides, this compound's reaction with sulfonic anhydrides follows a different pathway, leading to the formation of stable heterocyclic salts through cyclotrimerization.

This compound reacts exothermically with trifluoromethanesulfonic anhydride in a cyclotrimerization reaction to produce 2,4,6-tris(diisopropylamino)-1-(trifluoromethanesulfonyl)triazinium trifluoromethanesulfonate (B1224126) in 96% yield. acs.orgresearchgate.netthieme-connect.de The structure of this novel triazinium salt has been confirmed by X-ray crystallography, which reveals that the nitrogen atom bonded to the trifluoromethanesulfonyl group is pyramidal, while the nitrogen atoms of the diisopropylamino groups are sp2-planar. acs.orgresearchgate.netfigshare.com

Reactions with Sulfonic Anhydrides

Structural Characterization of Triazinium Products

The cyclotrimerization of this compound, particularly when promoted by potent electrophiles, leads to the formation of stable 1,3,5-triazinium products. The definitive structures of these heterocyclic salts are established through single-crystal X-ray crystallography and various spectroscopic methods, such as Nuclear Magnetic Resonance (NMR).

A notable example is the reaction of this compound with trifluoromethanesulfonic anhydride. This exothermic reaction produces 2,4,6-tris(diisopropylamino)-1-(trifluoromethanesulfonyl)triazinium trifluoromethanesulfonate in high yield (96%). diva-portal.orgacs.org X-ray crystallographic analysis of this product provides critical insights into its molecular geometry. diva-portal.orgacs.org The analysis reveals that the nitrogen atom of the triazine ring bearing the trifluoromethanesulfonyl group (N1) is pyramidal, indicating sp³ hybridization. In contrast, the exocyclic diisopropylamino nitrogen atoms (N2, N4, and N6) are sp²-hybridized and planar. diva-portal.orgacs.org This structural determination is fundamental to understanding the electronic distribution and reactivity of the triazinium core.

Derivatization Reactions of Triazine Frameworks

The 1,3,5-triazine (B166579) core, once formed, serves as a scaffold for further chemical modification, primarily through nucleophilic substitution reactions. While the tris(diisopropylamino)triazinium salt is itself a product of this compound, the general principles of triazine derivatization are most commonly illustrated using 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) as a starting material. These principles are applicable to the functionalization of related triazine frameworks.

The key feature of this process is the sequential and controlled substitution of leaving groups (like halides) on the triazine ring. The reactivity of the ring towards nucleophilic attack decreases as each leaving group is replaced. This reactivity difference allows for the stepwise introduction of one, two, or three different nucleophiles by carefully controlling reaction conditions, particularly temperature.

Common nucleophiles used in these derivatization reactions include:

Amines

Alcohols (as alkoxides)

Thiols (as thiolates)

The order of addition is critical. For instance, amines are highly reactive nucleophiles. Once an amino group is substituted onto the triazine ring, it significantly deactivates the remaining positions, making subsequent substitutions by other nucleophiles (except other amines) very difficult. Therefore, in the synthesis of triazines with mixed substituents, such as O,N-type derivatives, the oxygen nucleophile should be introduced first.

Some reactions of this compound with reagents like trifluoroacetic anhydride can lead to thermally unstable urea and isourea intermediates, which can then undergo further reactions to form other heterocyclic systems, such as 4H-1,3,5-oxadiazines, rather than direct triazine derivatives. acs.org

Participation in Transition Metal-Catalyzed Transformations

This compound is a valuable substrate in modern synthetic methodologies, particularly those catalyzed by transition metals. It participates in reactions that enable the construction of complex molecular architectures, such as arylamidines.

Palladium(II)-Catalyzed Carbon-Carbon Bond Forming Reactions

A significant application of this compound is in the palladium(II)-catalyzed synthesis of N,N-diisopropyl-N'-arylamidines. This transformation provides a direct route to this important class of compounds, which are prevalent in medicinal chemistry and serve as precursors to various heterocycles. nih.gov The reaction involves the coupling of an aryl source, such as a potassium aryltrifluoroborate, with this compound. nih.govacs.org

The general reaction is achieved using a catalytic system typically composed of a palladium(II) source, such as Pd(O₂CCF₃)₂, a bipyridyl-based ligand, and an acid promoter in an alcohol solvent. nih.govacs.org The methodology represents a powerful carbon-carbon bond-forming strategy, directly inserting an aryl group across the carbon-nitrogen triple bond of the cyanamide (B42294).

Table 1: Examples of Palladium-Catalyzed Synthesis of Arylamidines from this compound Reaction of various potassium aryltrifluoroborates with this compound.

| Aryl Group (from ArBF₃K) | Product (N,N-Diisopropyl-N'-arylamidine) | Yield (%) |

|---|---|---|

| 4-Methoxyphenyl | N'-(4-methoxyphenyl)-N,N-diisopropylformamidine | 31 |

| Phenyl | N,N-diisopropyl-N'-phenylformamidine | 24 |

Data sourced from Organic Letters, 2012, 14 (9), 2394–2397. nih.govacs.org

The mechanism of this transformation is believed to proceed through a well-defined catalytic cycle analogous to other palladium(II)-catalyzed nitrile insertion reactions. nih.govacs.org

The proposed catalytic cycle involves the following key steps:

Transmetalation : The active Pd(II) catalyst undergoes transmetalation with the potassium aryltrifluoroborate to generate an arylpalladium(II) intermediate. nih.govacs.org

Ligand Exchange/Coordination : The this compound substrate coordinates to the arylpalladium(II) complex. nih.govacs.org

Protonolysis and Catalyst Regeneration : Protonation of the palladium-bound amidine by an acid (like TFA) liberates the final arylamidine product and regenerates the active Pd(II) catalyst, allowing it to re-enter the cycle. nih.govacs.org

The efficiency and outcome of the palladium-catalyzed synthesis of arylamidines are significantly influenced by both steric and electronic factors associated with the cyanamide and the arylating agent.

Steric Effects: The steric bulk of the substituents on the cyanamide plays a critical role. While cyanamides are generally effective substrates, those with large, bulky groups, such as this compound, tend to exhibit lower reactivity. The reaction of this compound often results in moderate to low yields of the corresponding arylamidine. nih.govacs.org This is attributed to unfavorable steric hindrance during the coordination or migratory insertion (1,2-carbopalladation) step within the catalytic cycle. diva-portal.orgnih.govacs.org

Electronic Effects: The electronic nature of the aryltrifluoroborate partner has a pronounced effect on reaction efficiency.

Electron-rich aryl groups : Aryltrifluoroborates bearing electron-donating groups (e.g., methoxy) generally provide higher yields of the amidine product. nih.govacs.org

Mechanistic Studies of 1,2-Carbopalladation Processes

Gold(III)-Catalyzed Carbene Reactivity

Recent research has illuminated the intriguing reactivity of this compound in the presence of gold(III) catalysts, particularly in the context of carbene chemistry. Gold(III) carbenes, which are highly reactive intermediates, can be effectively trapped by this compound, leading to the formation of stable and well-defined products. researchgate.netcolab.wsresearcher.liferesearchgate.netnih.gov This reactivity has opened new avenues for the synthesis of imino-substituted carbenes and has enabled the development of novel catalytic transformations. researchgate.netcolab.wsresearcher.liferesearchgate.netnih.gov

Insertion into Gold(III)-Carbene Bonds

A key reaction of this compound is its insertion into a gold(III)-carbene bond. researchgate.netcolab.wsresearcher.liferesearchgate.netnih.gov Transient gold(III) carbene complexes, such as the (N^C^C)Au(III)←:CH(dmp)⁺ carbene, readily react with this compound. researchgate.netcolab.wsresearcher.liferesearchgate.netnih.gov This insertion event leads to the formation of stable and isolable imino-substituted gold(III) carbene complexes. researchgate.netcolab.wsresearcher.liferesearchgate.netnih.gov The reaction proceeds efficiently and provides a direct and powerful method for accessing these valuable chemical entities. researchgate.netcolab.wsresearcher.liferesearchgate.netnih.gov

Formation of Stable Imino-Substituted Gold(III) Carbene Complexes

The reaction between a transient gold(III) carbene and this compound affords stable imino-substituted gold(III) carbene complexes that can be isolated and fully characterized. researchgate.netcolab.wsresearcher.liferesearchgate.netnih.gov In the complex derived from the insertion of this compound, the imino group acts as a spectator substituent, leading to a bent molecular structure. researchgate.net This is in contrast to the insertion of other nitriles like acetonitrile, where the imino group acts as a strong π-donor, resulting in a linear geometry. researchgate.net The stability of these complexes allows for detailed structural and electronic analysis, providing valuable insights into their bonding and reactivity. researchgate.net

Elucidation of Dual Imino-Carbene and Nitrile-Ylide Reactivity

The imino-substituted gold(III) carbene complexes exhibit a fascinating dual reactivity profile, behaving as both an imino-carbene and a nitrile-ylide. researchgate.netcolab.wsresearcher.liferesearchgate.netnih.gov This dual nature is unlocked through ligand exchange at the gold(III) center or by a protodeauration/deprotonation sequence, which generates the corresponding free carbene species. researchgate.netcolab.wsresearcher.liferesearchgate.netnih.gov The carbene character is demonstrated through reactions such as dimerization and O-H insertions, while the nitrile-ylide character is showcased in [3+2] dipolar cycloaddition reactions. researchgate.netcolab.wsresearcher.liferesearchgate.netnih.gov This versatile reactivity makes these complexes powerful intermediates for a range of chemical transformations. researchgate.net

Catalytic Applications in Dimerization, O-H Insertion, and Cycloaddition Reactions

The unique reactivity of the gold(III) carbene complexes derived from this compound has been harnessed in several catalytic applications. researchgate.netcolab.wsresearcher.liferesearchgate.netnih.gov These complexes can catalyze the dimerization of the parent carbene, facilitate O-H insertion reactions, and participate in [3+2] cycloaddition reactions. researchgate.netcolab.wsresearcher.liferesearchgate.netnih.gov This catalytic activity highlights the potential of this compound as a key component in the development of new gold-catalyzed methodologies for the synthesis of complex organic molecules. researchgate.netcolab.wsresearcher.liferesearchgate.netnih.gov

Rhodium(II)-Catalyzed [3+2] Cycloaddition Reactions

This compound also plays a crucial role in rhodium(II)-catalyzed reactions, particularly in [3+2] cycloaddition reactions with diazo compounds. These reactions provide an efficient route to valuable heterocyclic compounds. oup.comsemanticscholar.org

Formation of 5-Alkoxy-2-aminooxazoles from Diazoacetates

The rhodium(II) acetate-catalyzed reaction of diazoacetates with this compound leads to the formation of 5-alkoxy-2-aminooxazoles. oup.comresearchgate.netresearchgate.netoup.com These reactions are believed to proceed through the formation of a rhodium carbenoid, which then reacts with the cyanamide to generate a nitrile ylide intermediate. oup.comsemanticscholar.org Intramolecular cyclization of this intermediate then yields the final oxazole (B20620) product. semanticscholar.org The stability and ease of isolation of these oxazoles can be influenced by the steric bulk of the alkoxy group at the 5-position. oup.comresearchgate.netresearchgate.netoup.com For instance, the introduction of a bulky tert-butoxy (B1229062) group allows for the successful isolation of the corresponding 5-tert-butoxy-2-(diisopropylamino)oxazole. oup.com

The 5-alkoxy-2-aminooxazoles themselves are reactive species and can undergo further transformations. oup.com For example, they readily react with methanol in a quantitative manner, a reaction that is believed to proceed through an equilibrium with the nitrile ylide intermediate. oup.comresearchgate.netresearchgate.netoup.com This reactivity underscores the dynamic nature of these heterocyclic systems.

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |

| Ethyl diazoacetate | This compound | Rh₂(OAc)₄ | 5-Ethoxy-2-(diisopropylamino)oxazole | Not Isolated | oup.com |

| tert-Butyl diazoacetate | This compound | Rh₂(OAc)₄ | 5-tert-Butoxy-2-(diisopropylamino)oxazole | 25% | oup.com |

Nickel-Catalyzed Cycloaddition Reactions

Nickel catalysis has emerged as a powerful tool for constructing complex heterocyclic structures. This compound serves as a valuable substrate in these transformations, particularly in cycloaddition reactions for the synthesis of substituted pyridines. The use of nickel catalysts, often in conjunction with N-heterocyclic carbene (NHC) ligands, has significantly improved the efficiency and scope of these reactions compared to earlier methods that required harsh conditions. nih.govnih.gov

The nickel-catalyzed [2+2+2] cycloaddition of diynes with cyanamides, including this compound, provides an efficient route to N,N-disubstituted 2-aminopyridines. nih.govresearchgate.net These reactions typically proceed at room temperature with low catalyst loadings, affording the desired bicyclic pyridine (B92270) derivatives in good to excellent yields. nih.gov The catalytic system often involves a Ni(0) source, such as Ni(COD)₂, and a supporting ligand. The reaction is believed to proceed via the oxidative coupling of the two alkyne moieties of the diyne and the nitrile group of the cyanamide to a nickel center, followed by reductive elimination to form the pyridine ring and regenerate the active catalyst. nih.gov

An example of this transformation is the reaction between a diyne and a cyanamide in the presence of a nickel catalyst, which regioselectively produces a bicyclic 2-aminopyridine. The intermolecular version of this reaction has also been demonstrated, for instance, between 3-hexyne (B1328910) and N-cyanopyrrolidine, yielding the corresponding highly substituted 2-aminopyridine. nih.gov

Table 1: Representative Nickel-Catalyzed [2+2+2] Cycloaddition of Diynes and Cyanamides This table is a representative example based on findings for general cyanamides and diynes.

| Diyne Substrate | Cyanamide Substrate | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,6-Heptadiyne | N,N-Dialkylcyanamide | Ni(COD)₂ / Ligand | Bicyclic 2-Aminopyridine | Good to Excellent | nih.gov, researchgate.net |

| 1,7-Octadiyne | N,N-Dialkylcyanamide | Ni(COD)₂ / Ligand | Bicyclic 2-Aminopyridine | Good to Excellent | nih.gov, researchgate.net |

The nickel-catalyzed [2+2+2] cycloaddition for pyridine synthesis exhibits a broad substrate scope, yet some limitations have been observed. The methodology is generally amenable to both internal and terminal diynes. nih.gov A significant advantage of modern nickel/NHC catalyst systems is their high functional group tolerance, allowing for the use of a variety of cyanamides. nih.govnih.gov

However, the success and efficiency of the cycloaddition can be influenced by the nature of the catalyst system. Early nickel catalysts without specialized ligands were often ineffective, necessitating the development of more reactive systems. nih.govnih.gov The introduction of sterically hindered, electron-donating NHC ligands, such as SIPr, was crucial in overcoming previous limitations, allowing the reactions to proceed under milder conditions and with a broader range of substrates, including various alkyl, aryl, and heteroaryl nitriles. nih.gov While these catalysts are highly effective, the scope can be sensitive to the electronic and steric properties of both the diyne and the cyanamide substrates. For instance, extremely bulky substituents on either reactant might hinder the reaction. The choice of ligand is critical; while electron-rich NHC ligands were initially thought to be essential, subsequent research has shown that electron-deficient bidentate phosphine (B1218219) ligands, such as Xantphos, can also create highly active and general catalyst systems for this transformation. nih.gov

Advanced Spectroscopic and Structural Investigations of Diisopropylcyanamide and Its Adducts

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. This method has been instrumental in characterizing derivatives of diisopropylcyanamide and understanding the coordination geometries in its metal complexes.

Characterization of Triazinium Derivatives

The reaction of this compound with trifluoromethanesulfonic anhydride (B1165640) results in the formation of 2,4,6-tris(diisopropylamino)-1-(trifluoromethanesulfonyl)triazinium trifluoromethanesulfonate (B1224126) in a high yield of 96%. acs.orgresearchgate.net Single-crystal X-ray diffraction analysis of this triazinium derivative revealed key structural features. acs.orgresearchgate.net The nitrogen atom (N1), which is bonded to the trifluoromethanesulfonyl group, exhibits a pyramidal geometry. In contrast, the other nitrogen atoms within the triazine ring (N2, N4, and N6), each bearing a diisopropylamino substituent, are sp2-hybridized and planar. acs.orgresearchgate.net

Further studies have explored the formation of other triazine derivatives. For instance, the reaction of this compound with trifluoroacetic anhydride in a benzene (B151609) solution produces an equilibrium mixture of N,N-diisopropyl-N',O-bis(trifluoroacetyl)isourea and N,N-diisopropyl-N',N'-bis(trifluoroacetyl)urea. acs.orgresearchgate.net

Table 1: Selected X-ray Crystallographic Data for a Triazinium Derivative of this compound

| Parameter | Value |

|---|---|

| Compound Name | 2,4,6-tris(diisopropylamino)-1-(trifluoromethanesulfonyl)triazinium trifluoromethanesulfonate |

| N1 Geometry | Pyramidal |

| N2, N4, N6 Geometry | sp2-Planar |

| Yield | 96% |

Analysis of Coordination Geometries in Metal Complexes

This compound acts as a ligand in the formation of metal complexes. The treatment of zinc chloride (ZnCl2) with two equivalents of this compound in a dichloromethane (B109758) solution yields the complex [ZnCl2(NCNiPr)2]. rsc.org While initial characterization was performed using IR and NMR spectroscopy, subsequent studies on similar systems have provided detailed structural information through X-ray diffraction. rsc.org

In a series of zinc halide complexes with various dialkylcyanamides, including the diisopropyl derivative, single-crystal X-ray diffraction studies were conducted on compounds such as [ZnCl2(NCNMe2)2], [ZnBr2(NCNMe2)2], and [ZnI2(NCNMe2)2]. rsc.org These studies revealed that the zinc atoms are in a tetrahedral coordination environment. rsc.org The electronic structure of the coordinated cyanamide (B42294) ligands is considered to be an intermediate between the nitrile form (N≡C–NR2) and the cumulene-like form (N–=C=N+R2). rsc.org

Computational studies using Density Functional Theory (DFT) on these complexes have shown that while the solid-state structures determined by X-ray diffraction may show nearly linear C–N–Zn fragments due to packing effects, the equilibrium structures of isolated molecules exhibit bent C–N–Zn fragments. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidationresearchgate.netwindows.netwikipedia.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the structure of molecules in solution. wikipedia.orgmeasurlabs.com It provides detailed information about the chemical environment of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). wikipedia.orgmdpi.com

In the study of metal complexes of this compound, ¹H NMR spectroscopy has been used to monitor the formation of these complexes. For diamagnetic complexes, the disappearance of the N–H proton signal from the parent ligand can be observed. nsf.gov In the ¹H NMR spectra of zinc complexes with disubstituted cyanamides, the signals are typically shifted to a lower frequency (by approximately 0.2 ppm) compared to the free ligands. rsc.org

The reaction of this compound with trifluoroacetic anhydride was monitored using NMR, revealing an equilibrium mixture of isourea and urea (B33335) derivatives. acs.orgresearchgate.net Furthermore, the structure of imino-substituted carbene complexes derived from this compound has been fully characterized using multi-nuclear NMR spectroscopy. windows.net

Table 2: Representative ¹H NMR Data for this compound Adducts

| Compound/Complex | Key ¹H NMR Observation | Reference |

|---|---|---|

| Zinc(II) Cyanamide Complexes | Low-frequency shift of ~0.2 ppm for ligand signals | rsc.org |

| Product of reaction with Trifluoroacetic Anhydride | Equilibrium mixture of isourea and urea derivatives observed | acs.orgresearchgate.net |

| Imino-substituted Gold(III) Carbene Complex | Fully characterized by multi-nuclear NMR | windows.net |

Infrared (IR) Spectroscopy for Vibrational Mode Analysiswindows.netwikipedia.orgnih.gov

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. tanta.edu.eglongdom.orgyoutube.com This method is particularly useful for analyzing the changes in bonding upon complex formation or reaction.

The formation of metal complexes with ligands derived from this compound can be followed using IR spectroscopy by observing the disappearance of the amide N–H and C=O stretching vibrations of the free ligand. nsf.gov In zinc complexes with N,N-disubstituted cyanamides, the coordination of the cyanamide ligand to the metal center leads to a moderate electrophilic activation, which is reflected in the IR spectra. rsc.org

IR spectroscopy has been used to characterize the complex [ZnCl2(NCNiPr)2]. rsc.org The technique is sensitive to changes in the vibrational modes of the cyano group upon coordination to the metal. edinst.com

Table 3: Key Infrared Spectroscopy Observations for this compound Derivatives

| System | Observed Change in IR Spectrum | Significance | Reference |

|---|---|---|---|

| Metal Complex Formation (general) | Disappearance of N–H and C=O stretches of the free ligand | Indicates coordination of the ligand to the metal center | nsf.gov |

| Zinc(II) Cyanamide Complexes | Moderate electrophilic activation of the NCNR2 ligand | Indicates coordination through the nitrile nitrogen | rsc.org |

Mass Spectrometry for Molecular Fragmentation Analysis in Complex Systemswikipedia.org

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. msu.edu It is used to determine the molecular weight of a compound and to gain structural information by analyzing the fragmentation patterns of molecular ions. wikipedia.org

In the analysis of zinc halide complexes with disubstituted cyanamides, High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) has been employed. The HRESI+ mass spectra of these complexes typically show fragmentation peaks corresponding to the loss of a halide ion ([M – X]⁺) and the subsequent loss of a cyanamide ligand ([M – X – L]⁺). rsc.org This fragmentation pattern helps to confirm the composition of the complexes. The study of fragmentation pathways is crucial for the structural elucidation of complex molecules. wikipedia.orgnih.gov

Investigation of Intrinsic Molecular Structure

Computational methods, particularly Density Functional Theory (DFT), have been used to investigate the intrinsic molecular structure of this compound and its derivatives, free from the influences of crystal packing forces. ijcce.ac.irnih.gov

For instance, DFT calculations on zinc(II) complexes of disubstituted cyanamides have provided insights into their equilibrium structures in the gas phase. rsc.org These calculations have shown that the C–N–Zn fragments are inherently bent, even though they may appear linear in the solid-state X-ray structures due to intermolecular interactions. rsc.org Furthermore, computational studies have been instrumental in analyzing the bonding situation in complex derivatives, such as the imino-substituted carbene complexes of gold(III) formed from this compound. windows.net These theoretical investigations complement experimental data and provide a deeper understanding of the electronic structure and reactivity of these molecules. nih.gov

Planarity and Bond Angles

In a notable example, the X-ray crystallographic analysis of 2,4,6-tris(diisopropylamino)-1-(trifluoromethanesulfonyl)triazinium trifluoromethanesulfonate, a derivative formed from this compound, reveals critical information about the nitrogen atom's geometry. The study showed that the diisopropylamino nitrogen atoms are sp²-planar. This planarity suggests significant delocalization of the nitrogen lone pair into the cyanamide backbone.

Further structural details emerge from studies of metal complexes incorporating this compound as a ligand. In zinc(II) halide complexes, the geometry of the coordinated cyanamide ligand has been investigated. rsc.org Density Functional Theory (DFT) calculations on isolated model complexes, such as [ZnCl2(NCN(iPr)2)2], were performed to understand the intrinsic bond angles, free from crystal packing effects. rsc.org These calculations revealed that the C–N–Zn fragment is inherently bent. rsc.org

For instance, optimization of related diphenylcyanamide complexes at the M06-2X level of theory resulted in C–N–Zn angles between 133.6° and 157.9°. rsc.org The bending is attributed to weak, intramolecular, closed-shell interactions between the hydrogen atoms of the isopropyl (or phenyl) groups and the halogen atoms on the metal center. rsc.org This contrasts with the nearly linear geometry sometimes observed in the solid state, which is likely enforced by crystal packing forces. rsc.org

The table below summarizes key calculated bond angles for zinc complexes of substituted cyanamides, which serve as models for understanding the geometry of this compound in a coordinated state.

| Complex | Computational Method | Calculated C–N–Zn Angle (°) | Reference |

|---|---|---|---|

| [ZnBr2(NCNPh2)2] | B3LYP | 148.1, 140.4 | rsc.org |

| [ZnBr2(NCNPh2)2] | M06-2X | 153.6, 140.1 | rsc.org |

| [ZnI2(NCNPh2)2] | B3LYP | 159.1, 142.8 | rsc.org |

| [ZnI2(NCNPh2)2] | M06-2X | 157.9, 133.6 | rsc.org |

Analysis of Resonating Configurations

The electronic structure of this compound can be described as a hybrid of two primary resonance forms: the nitrile form and a cumulene-like (or carbodiimide-like) form. rsc.org

Form (a): Nitrile (i-Pr)₂N-C≡N

Form (b): Cumulene-like (i-Pr)₂N⁺=C=N⁻

The table below presents the results of the NBO analysis on a model zinc bromide complex, quantifying the contribution of the two resonance forms.

| Resonance Form | Description | Non-Lewis Occupancy (%) in [ZnBr2(NCNR2)2] | Reference |

|---|---|---|---|

| a | Nitrile (N≡C–NR₂) | 0.93 | rsc.org |

| b | Cumulene-like (N⁻=C=N⁺R₂) | 1.40 | rsc.org |

Computational and Theoretical Chemistry Approaches in Diisopropylcyanamide Research

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these techniques can predict molecular geometries, electronic distributions, and various spectroscopic properties, offering a window into the nature of chemical bonds.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and geometry of molecules. epdf.pub It is employed to find the minimum energy arrangement of atoms, thus optimizing the molecular geometry. nih.govresearcher.life DFT calculations have been instrumental in studying cyanamide (B42294) derivatives, particularly in the context of their coordination chemistry.

In a study on zinc(II) halide complexes with N,N-dialkylcyanamide ligands, DFT calculations at the M06-2X level of theory were used to optimize the geometries of the resulting structures. rsc.org These calculations revealed that the coordination polyhedra of the zinc atoms adopt tetrahedral geometries. rsc.org The computed bond lengths for complexes with the related dimethylcyanamide (B106446) ligand provide a reference for understanding the coordination behavior of such species. rsc.org For instance, the Zn–N bond lengths in [ZnX₂(NCNMe₂)₂] (where X = Cl, Br, I) were found to be in the range of 2.010 to 2.026 Å. rsc.org

Furthermore, DFT calculations can explore different conformational isomers. For the zinc complexes, both asymmetric and C₂ symmetric structures were optimized, with the symmetric structures found to be slightly more stable by 0.4–0.7 kcal/mol. rsc.org The calculations also identified stabilizing intramolecular interactions, such as those between phenyl groups and halogen atoms, with calculated Cl/Br···H distances ranging from 2.729 to 2.977 Å. rsc.org Such detailed geometric information is crucial for understanding the stability and reactivity of these compounds.

Table 1: Selected DFT-Calculated Bond Lengths in Zinc(II) Dimethylcyanamide Complexes

| Complex | Zn–X (Å) | Zn–N (Å) |

|---|---|---|

| [ZnCl₂(NCNMe₂)₂] | 2.221 - 2.228 | 2.020 - 2.026 |

| [ZnBr₂(NCNMe₂)₂] | 2.361 - 2.368 | 2.010 - 2.019 |

| [ZnI₂(NCNMe₂)₂] | 2.545 - 2.559 | 2.021 |

Data sourced from a computational study on related cyanamide complexes. rsc.org

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that align with the familiar concepts of Lewis structures, such as bonds and lone pairs. researchgate.netresearchgate.net This method is particularly useful for quantifying electron delocalization by examining the interactions between filled (donor) and empty (acceptor) orbitals. researcher.life The stabilization energy, E(2), associated with these donor-acceptor interactions provides a measure of the strength of delocalization. researcher.life

Table 2: Key Findings from NBO Analysis of Coordinated Cyanamide Ligands

| NBO Parameter | Finding | Significance |

|---|---|---|

| Resonance Forms | The nitrile form is predominant, with a noticeable contribution from the cumulene-like form. rsc.org | Elucidates the primary electronic configuration of the cyanamide functional group upon coordination. rsc.org |

| Wiberg Bond Index (N≡C) | 2.62 – 2.69 rsc.org | Confirms a high degree of triple bond character, consistent with the dominant nitrile resonance structure. rsc.org |

| Non-Lewis Occupancy | 0.93% (nitrile form), 1.40% (cumulene form) for a model complex. rsc.org | Quantifies the degree of electron delocalization away from the idealized Lewis structure. rsc.org |

Density Functional Theory (DFT) Applications for Molecular Geometry and Reactivity

Mechanistic Pathway Elucidation through Energy Profile Computations

Understanding how chemical reactions occur requires detailed knowledge of the reaction mechanism, including the structures of all transient species like transition states and intermediates. Computational chemistry allows for the mapping of the potential energy surface of a reaction, providing the relative energies of reactants, products, transition states, and intermediates, which collectively define the mechanistic pathway.

Computational studies have been essential in exploring the reactivity of diisopropylcyanamide in various catalytic cycles. By calculating the energy barriers associated with different potential pathways, researchers can identify the most likely mechanism.

One area of investigation involves the reaction of this compound with metal carbenes. Studies have shown that transient gold(III) carbene complexes readily react with this compound. researcher.lifeunirioja.esnih.gov This reaction affords stable and isolable gold(III) carbene complexes, which are key intermediates in catalytic processes. researcher.lifeunirioja.esnih.gov Computational analyses of these reaction mechanisms have been performed to understand the formation and stability of these intermediates, supporting the proposed catalytic cycles.

Another example is the rhodium-catalyzed reaction between diazoacetates and this compound, which produces 5-alkoxy-2-aminooxazoles. Kinetic studies of this transformation suggested a stepwise mechanism. Computational calculations were employed to probe this pathway, focusing on the equilibrium between the 5-alkoxy-2-aminooxazole product and a nitrile ylide intermediate. The calculations involved determining the heats of formation for the oxazole (B20620) intermediate and, crucially, the transition state leading to the nitrile ylide. This computational analysis provided support for a mechanism where the ring-opening of the oxazole to the nitrile ylide is the rate-determining step.

Emerging Research Directions and Future Perspectives in Diisopropylcyanamide Chemistry

Expansion of Synthetic Utility and Reaction Discovery

The synthetic utility of diisopropylcyanamide continues to expand beyond its traditional roles. Researchers are actively exploring its participation in novel reaction cascades and its use as a key building block for complex molecular architectures.

A significant area of development is its application in metal-catalyzed cross-coupling reactions. Notably, this compound has been successfully employed in the direct palladium(II)-catalyzed synthesis of arylamidines from aryltrifluoroborates. tcichemicals.com In these reactions, the cyanamide (B42294) acts as the nitrogen source, inserting into an arylpalladium intermediate to form the amidine product. However, studies have shown that the bulky diisopropyl groups can exert significant steric effects, leading to moderate yields in some cases, which highlights an area for optimization. tcichemicals.com

Recent discoveries have also demonstrated the reactivity of this compound in zinc-catalyzed transformations. For instance, the partial hydrosilylation of this compound has been achieved using a zinc catalyst, opening new avenues for the synthesis of formamidines and related structures. rsc.org This type of reaction showcases the potential to selectively reduce the nitrile group while retaining the core structure, providing access to a different class of valuable synthetic intermediates.

Furthermore, the reactivity of this compound with highly reactive intermediates is a subject of ongoing investigation. Its reaction with anhydrides like trifluoroacetic anhydride (B1165640) has been shown to produce urea (B33335), isourea, and triazine derivatives, demonstrating its potential as a precursor for various heterocyclic systems. biosynth.com This reactivity underscores its role as a versatile C1/N2 synthon in organic synthesis.

The following table summarizes selected emerging synthetic applications for this compound:

Table 1: Selected Synthetic Transformations Involving this compound| Reaction Type | Catalyst/Reagent | Product Class | Reference |

|---|---|---|---|

| Arylamidine Synthesis | Palladium(II) Catalyst, Aryltrifluoroborates | Arylamidines | tcichemicals.com |

| Partial Hydrosilylation | Zinc Catalyst, Hydrosilanes | Formamidines | rsc.org |

| Heterocycle Formation | Trifluoroacetic Anhydride | Ureas, Isoureas, Triazines | biosynth.com |

Development of Novel Catalytic Systems Incorporating this compound

While this compound is more commonly utilized as a reagent or substrate, emerging perspectives consider its potential incorporation into the structure of catalysts and ligands. The rational design of ligands is a cornerstone of modern enantioselective transition metal catalysis, often relying on noncovalent interactions to achieve stereocontrol. mdpi.com The future design of catalysts could draw inspiration from the functional groups accessible from this compound.

The transformation of the cyano group of this compound into an amidine or a more complex guanidine (B92328) functionality is key to this prospect. Guanidinium groups are known to be effective hydrogen-bond donors and have been incorporated into surfactant systems to create enzyme-inspired micellar catalysts that stabilize transition states. nih.gov Inspired by this, future research could focus on synthesizing chiral ligands or organocatalysts that feature a diisopropylamidine or guanidine moiety derived from this compound. Such a functional group could act as a control element, directing the stereochemical outcome of a reaction through hydrogen bonding with a substrate. mdpi.comnih.gov

For example, a catalyst system could be designed where the diisopropylamino group provides solubility and steric bulk, while the amidine portion, created from the original nitrile, engages in specific substrate binding and activation. This approach would represent a shift from using this compound as a simple building block to employing it as a foundational element in the architecture of sophisticated catalytic systems. rsc.orgfrontiersin.org The development of such catalysts remains a forward-looking goal, requiring synthetic innovation to transform the cyanamide into a catalytically active functional group within a larger molecular framework.

Advanced Materials Science Applications as Chemical Vapor Deposition Precursors

In the field of materials science, there is a growing interest in identifying new molecular precursors for Chemical Vapor Deposition (CVD). CVD is a powerful technique used to produce high-quality, high-performance thin solid films for a variety of applications, including semiconductors and wear-resistant coatings. wikipedia.orgrsc.org An ideal CVD precursor must be sufficiently volatile to be transported into the gas phase, stable enough to prevent premature decomposition, and designed to decompose cleanly on the substrate surface to yield the desired material. agc-plasma.com

This compound possesses several properties that make it a promising, yet underexplored, candidate as a single-source precursor for the deposition of nitrogen-containing thin films. Its physical properties, particularly its volatility, are critical for CVD applications. biosynth.comnih.gov

Table 2: Relevant Physical Properties of this compound for CVD Application

| Property | Value | Significance for CVD | Reference |

|---|---|---|---|

| Molecular Formula | C₇H₁₄N₂ | Source of Carbon and Nitrogen | nih.gov |

| Molecular Weight | 126.2 g/mol | Influences volatility | nih.gov |

| Boiling Point | 93-94 °C @ 25 mm Hg | Indicates sufficient volatility for transport | biosynth.com |

| Physical Form | Clear Liquid | Ease of handling and delivery | biosynth.com |

The presence of both carbon and nitrogen within a single molecule makes this compound a potential precursor for depositing metal carbonitride (M-C-N) or metal nitride (M-N) thin films when co-reacted with a volatile metal-organic compound. The use of a single-source precursor containing the key non-metallic elements can offer better control over film stoichiometry and microstructure. manchester.ac.uk The isopropyl groups could potentially facilitate clean decomposition pathways through β-hydride elimination, a common mechanism in organometallic chemistry. Future research in this area would involve studying the thermal decomposition behavior of this compound and its reactivity with various metal complexes on heated substrates to explore its viability for creating advanced functional materials like titanium nitride or other transition metal carbonitrides. alicat.comrsc.orginesc-mn.pt

Rational Design of this compound-Based Reagents for Specific Transformations

The concept of rational reagent design aims to create molecules that execute specific chemical transformations efficiently and selectively. wordpress.comub.edu this compound serves as an excellent platform for such design, where its constituent parts—the cyano group and the diisopropylamino moiety—can be tailored to achieve a desired reactivity. The goal is to develop reagents where the this compound core is not just a passive component but an active participant that directs the course of a reaction. mt.com

A prime example of its use as a rationally designed reagent is in the synthesis of substituted guanidines, a functional group prevalent in many biologically active molecules. scholaris.cautoronto.ca this compound can be considered a masked guanidinylating agent. Its reaction with organometallic species or amines, often mediated by a catalyst, serves to "activate" the cyano group towards nucleophilic attack, effectively delivering the N,N-diisopropyl-N'-cyano moiety to a substrate. tcichemicals.com

The diisopropyl groups themselves are not merely spectators; they play a crucial role in modulating the reagent's properties. They provide significant steric bulk, which can influence the regioselectivity and stereoselectivity of reactions. Furthermore, they enhance the solubility of the reagent and its derivatives in common organic solvents.

Future work in this area could focus on designing chiral versions of cyanamide-based reagents or incorporating other functional handles to create multifunctional reagents. By modifying the substituents on the nitrogen atom, it is possible to fine-tune the electronic and steric properties of the cyano group, thereby controlling its reactivity for targeted applications in complex molecule synthesis. wixsite.comresearchgate.net

Table 3: Principles of Rational Reagent Design with this compound

| Design Principle | Role of this compound | Desired Transformation |

|---|---|---|

| Functional Group Transfer | Acts as an electrophilic C≡N source after activation. |

Amidine synthesis, Guanidine synthesis. |

| Steric Control | Bulky isopropyl groups direct the approach of reactants. | Regioselective functionalization. |

| Solubility Enhancement | Lipophilic alkyl groups improve solubility in organic media. | Homogeneous reaction conditions. |

| Masked Reactivity | The cyano group is relatively inert until activated by a catalyst or reagent. | Controlled and selective bond formation. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Diisopropylcyanamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : this compound synthesis typically involves nucleophilic substitution between isopropylamine derivatives and cyanamide precursors. Key parameters include temperature (e.g., 50–80°C), solvent polarity (e.g., THF or DMF), and catalyst selection (e.g., triethylamine for acid scavenging). Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Yield optimization may require iterative adjustment of stoichiometry and reaction time, monitored by TLC or GC-MS .

Q. How can this compound be characterized using spectroscopic techniques?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃, 400 MHz) should exhibit isopropyl group signals (δ 1.2–1.4 ppm for CH₃, δ 3.2–3.5 ppm for CH).

- IR : Look for C≡N stretching (~2200 cm⁻¹) and N-H bending (~1600 cm⁻¹).

- Mass Spectrometry : ESI-MS in positive ion mode may show [M+H]⁺ peaks. Calibrate instruments using standards like diisopropylamine derivatives for accuracy .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Conduct all work in a fume hood to minimize inhalation risks. Use nitrile gloves, lab coats, and safety goggles. Store in airtight containers away from moisture and oxidizers. Emergency protocols should include neutralization with weak acids (e.g., acetic acid) for spills and immediate rinsing with water for skin contact .

Advanced Research Questions

Q. How can conflicting data on this compound’s thermal stability be resolved?

- Methodological Answer : Perform differential scanning calorimetry (DSC) under inert atmospheres (N₂ or Ar) to measure decomposition temperatures. Compare results across multiple labs using standardized heating rates (e.g., 10°C/min). Statistical analysis (ANOVA) of variance in reported values can identify methodological inconsistencies, such as impurities or calibration errors .

Q. What experimental designs are suitable for studying this compound’s environmental impact on soil microbiota?

- Methodological Answer : Use a randomized block design with triplicate soil samples treated at varying concentrations (e.g., 0.1–1.0 mg/g). Monitor microbial biomass via phospholipid fatty acid (PLFA) analysis over 30–60 days. Canonical variate analysis (CVA) can differentiate microbial community shifts, while ANOVA identifies dose-dependent effects. Include controls with untreated soil and reference compounds (e.g., calcium cyanamide) .

Q. How can computational modeling predict this compound’s reactivity in novel catalytic systems?

- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model electron density maps and reaction pathways. Validate predictions with experimental kinetic studies (e.g., monitoring reaction intermediates via in situ FTIR). Compare computed activation energies with empirical Arrhenius plots to refine models .

Q. What strategies mitigate solvent interference in this compound’s chromatographic analysis?

- Methodological Answer : Optimize HPLC conditions using a C18 column and mobile phases with low UV-absorbance solvents (e.g., acetonitrile/water with 0.1% formic acid). Pre-column derivatization with dansyl chloride enhances detection sensitivity. Validate methods via spike-recovery tests (85–115% recovery acceptable) and limit of quantification (LOQ) determination .

Data Analysis and Interpretation

Q. How should researchers address outliers in this compound toxicity assays?

- Methodological Answer : Apply Grubbs’ test to identify statistical outliers. Replicate experiments with fresh batches of the compound to rule out degradation. If outliers persist, use robust regression models (e.g., Huber loss) to minimize their influence on dose-response curves .

Q. What meta-analysis frameworks are effective for synthesizing disparate studies on this compound’s applications?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines. Extract data on variables like synthesis yield, purity, and bioactivity. Use random-effects models in software like RevMan to account for heterogeneity. Sensitivity analysis can assess the impact of excluding low-quality studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.